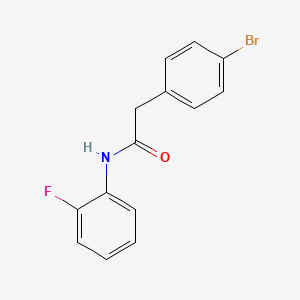![molecular formula C22H28FN3O2 B5502218 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide involves multiple steps, including the formation of key intermediates, coupling reactions, and purification processes. While specific synthesis routes for this compound were not directly found, related research on compounds with similar structural features suggests intricate synthetic routes that may involve palladium-catalyzed reactions, amide bond formation, and selective functional group transformations (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular conformation, stereochemistry, and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets. The presence of functional groups like fluorophenyl, piperidinyl, and pyrrolidinyl suggests potential sites for intermolecular interactions and reactivity (Kuleshova & Khrustalev, 2000).
科学的研究の応用
Anticonvulsant Activity
A study conducted by Obniska et al. (2015) explored a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, closely related to the compound . These compounds were synthesized and evaluated for their anticonvulsant activity, revealing significant potential in animal models of epilepsy. The study's in vivo quantitative studies in mice showed that certain analogs demonstrated considerable efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screen, indicating potential applications in treating epilepsy and seizure disorders (Obniska et al., 2015).
Anti-Tuberculosis Activity
Kumar et al. (2008) described the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, which are structurally related to the compound of interest. These compounds were evaluated for their activity against Mycobacterium tuberculosis. One of the synthesized compounds exhibited significant in vitro activity with a minimal inhibitory concentration (MIC) value remarkably lower than that of standard drugs like isoniazid and ciprofloxacin. This indicates the potential application of such compounds in the treatment of tuberculosis (Kumar et al., 2008).
Anticoccidial Agents
Biftu et al. (2005) synthesized analogs of 2,3-diaryl pyrroles, similar in structure to the queried compound, and evaluated them as inhibitors of Eimeria tenella cGMP-dependent protein kinase. The most potent analogs in this study showed broad-spectrum anticoccidial activity, suggesting potential application as novel anticoccidial agents for use in field trials (Biftu et al., 2005).
Antiallergic Agents
A study by Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which bear structural similarities to the compound . These compounds were investigated for their antiallergic properties. One particular compound in this series exhibited significant potency against antiallergic assays, suggesting a potential application as an antiallergic agent (Menciu et al., 1999).
Anti-Lung Cancer Activity
Research by Hammam et al. (2005) explored fluoro-substituted benzo[b]pyran compounds, closely related to the compound , for their anti-lung cancer activity. The synthesized compounds exhibited anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This suggests the potential use of such compounds in cancer therapy, particularly against lung cancer (Hammam et al., 2005).
特性
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-24-12-5-8-20(24)21(27)22(28)25(2)16-17-9-13-26(14-10-17)15-11-18-6-3-4-7-19(18)23/h3-8,12,17H,9-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXCSNICJTYPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)
![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)


![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)
![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)